3,3-Difluoro-1,2,4,5-tetrahydroazepine
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Overview
Description
3,3-Difluoro-1,2,4,5-tetrahydroazepine is a fluorinated heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing rings, and the presence of fluorine atoms in the structure of this compound imparts unique chemical and physical properties to the compound. Fluorinated compounds are of significant interest in various fields due to their enhanced stability, reactivity, and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1,2,4,5-tetrahydroazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a fluorinated alkene in the presence of a catalyst can lead to the formation of the desired azepine ring. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1,2,4,5-tetrahydroazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce fluorinated amines or hydrocarbons.
Scientific Research Applications
3,3-Difluoro-1,2,4,5-tetrahydroazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
Medicine: Fluorinated compounds are often explored for their potential therapeutic effects, and this compound may be investigated for its pharmacological properties.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1,2,4,5-tetrahydroazepine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific receptors or enzymes, leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoroazetidine: Another fluorinated heterocycle with a four-membered ring structure.
3,3,4-Trifluoropyrrolidine: A fluorinated pyrrolidine derivative with three fluorine atoms.
3,5-Difluoro-2,4,6-trinitroanisole: A fluorinated aromatic compound with nitro groups.
Uniqueness
3,3-Difluoro-1,2,4,5-tetrahydroazepine is unique due to its seven-membered ring structure and the specific positioning of fluorine atoms. This configuration imparts distinct chemical and physical properties, making it valuable for various applications that require enhanced stability, reactivity, or biological activity.
Properties
Molecular Formula |
C6H9F2N |
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Molecular Weight |
133.14 g/mol |
IUPAC Name |
3,3-difluoro-1,2,4,5-tetrahydroazepine |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-1-2-4-9-5-6/h2,4,9H,1,3,5H2 |
InChI Key |
ZJZCFIOGSMGHIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC=C1)(F)F |
Origin of Product |
United States |
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